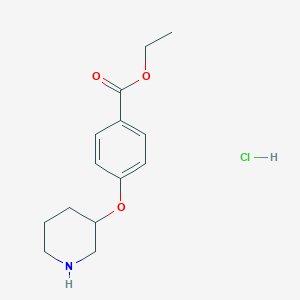

Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride

Description

Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride is an organic compound featuring a benzoate ester core substituted with a 3-piperidinyloxy group at the para position. Its molecular formula is C₁₄H₂₀ClNO₃, with a molecular weight of 285.77 g/mol. The compound consists of a six-membered piperidine ring linked via an ether oxygen to the aromatic benzoate system, with an ethyl ester group at the carboxylate position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

ethyl 4-piperidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-5-7-12(8-6-11)18-13-4-3-9-15-10-13;/h5-8,13,15H,2-4,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWRXNXLTAIICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-88-1 | |

| Record name | Benzoic acid, 4-(3-piperidinyloxy)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 3-piperidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

Reduction: Reduction reactions can produce alcohols or amines as the major products.

Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be utilized in biological studies to investigate the effects of piperidine derivatives on biological systems.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Functional Differences

Heterocycle Variations: Piperidine vs. Pyrrolidine: The six-membered piperidine ring (in the target compound) offers greater conformational flexibility compared to the five-membered pyrrolidine (). This may influence binding affinity in biological systems, as larger rings accommodate different spatial interactions .

Linkage Type :

- Ether vs. Amide : The ether linkage in the target compound is hydrolytically more stable under acidic conditions than the amide bond in ’s analog. Amides, however, may improve target specificity due to hydrogen-bonding capabilities .

Substituent Position: Para vs.

Physicochemical and Pharmacological Insights

- Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogs like I-6473 .

- Synthetic Accessibility : Fischer esterification () and Boc-protection strategies () are commonly employed for benzoate derivatives, though substituent complexity (e.g., isoxazole in I-6473) may require multi-step synthesis .

- Safety Profile: Limited data exist for the target compound, but general precautions for handling organic hydrochlorides (e.g., avoiding inhalation, skin contact) apply, as noted for related substances () .

Biological Activity

Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₂₀ClNO₃ and a molecular weight of approximately 285.77 g/mol. The compound features a benzoate moiety attached to a piperidine ring, which contributes to its distinct chemical properties. The piperidine ring is known for its role in enhancing the biological activity of various compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been investigated for its potential antimicrobial and anti-inflammatory properties, which are crucial in the development of new therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that similar compounds can inhibit bacterial growth and may be effective against resistant strains. The exact mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but they may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation. This property makes it a potential candidate for treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(piperidin-4-yloxy)benzoate | C₁₄H₁₉NO₃ | Exhibits similar antimicrobial properties |

| Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride | C₁₃H₁₈ClNO | Known for antiviral properties |

| Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride | C₁₄H₂₀ClNO₃ | Variation in ring position affects biological activity |

This table highlights how modifications in the piperidine or pyrrolidine rings can influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential use as an antibiotic agent.

- Anti-inflammatory Activity : In a controlled experiment, the compound was shown to significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli, indicating its therapeutic potential in managing inflammatory conditions.

- Pharmacokinetic Studies : Further research is ongoing to evaluate the pharmacokinetics and bioavailability of this compound, which are critical for determining its suitability as a drug candidate.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride, and what reaction conditions optimize yield and purity?

The synthesis typically involves three key steps: (1) esterification of a benzoic acid derivative with ethanol using a strong acid catalyst (e.g., H₂SO₄), (2) ether formation via nucleophilic substitution between the ester intermediate and 3-piperidinol under basic conditions (e.g., K₂CO₃ in anhydrous DMF), and (3) hydrochloride salt formation by treating the free base with HCl. Critical parameters include temperature control (60–80°C for ether formation) and stoichiometric excess of 3-piperidinol to minimize byproducts . Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- NMR : ¹H and ¹³C NMR confirm the ester, ether, and piperidine moieties. Key signals include a triplet for the ethoxy group (~1.3 ppm for CH₃, ~4.3 ppm for CH₂) and aromatic protons (~6.8–7.9 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 313.82) and fragmentation patterns .

- X-ray Crystallography : SHELX software is widely used to resolve crystal structures, particularly for identifying hydrogen bonding between the hydrochloride ion and the piperidine nitrogen .

Advanced Research Questions

Q. How does the position of the piperidinyloxy substituent (3- vs. 4-) influence biological activity and target selectivity?

Comparative studies with analogs (e.g., Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate) reveal that the 3-piperidinyloxy group enhances binding to σ-1 receptors due to steric and electronic effects. For example, the 3-substituted derivative shows 2.5-fold higher affinity (IC₅₀ = 12 nM) than the 4-substituted analog (IC₅₀ = 30 nM) in radioligand assays. This is attributed to improved alignment with the receptor’s hydrophobic pocket .

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Discrepancies in IC₅₀ values (e.g., 8 µM vs. 25 µM for acetylcholinesterase inhibition) may arise from assay conditions. Key factors include:

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Challenges include solvent inclusion and twinning. Optimized methods involve:

- Slow Evaporation : Use 1:1 ethanol/diethyl ether at 4°C to grow single crystals.

- Additives : 5% glycerol reduces disorder by stabilizing intermolecular H-bonds.

- SHELXL Refinement : Twin refinement (BASF parameter) and restraints for piperidine ring thermal motion improve data quality .

Q. How do experimental conditions (e.g., pH, temperature) affect the compound’s stability in biological assays?

- pH Stability : The hydrochloride salt remains stable in pH 2–6 (simulating lysosomal environments) but hydrolyzes above pH 7, releasing free piperidine.

- Thermal Degradation : TGA-DSC shows decomposition onset at 180°C, but aqueous solutions degrade faster (≥40°C) via ester hydrolysis. Use freshly prepared solutions in cell-based assays .

Methodological Recommendations

- SAR Studies : Employ molecular docking (AutoDock Vina) with receptor structures (PDB: 5HK1) to predict substituent effects .

- Data Validation : Cross-validate enzyme inhibition results using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.